molecular formula C23H19BrN2O5 B12016059 4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765275-00-1

4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12016059
CAS No.: 765275-00-1
M. Wt: 483.3 g/mol
InChI Key: YRWAOWYTNHWYDL-AFUMVMLFSA-N
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Description

4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H19BrN2O5 and a molecular weight of 483.322 g/mol This compound is notable for its unique structure, which includes a bromine atom, a hydroxy group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple stepsThe final step involves esterification with 4-methoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. The use of catalysts and advanced purification techniques like recrystallization and chromatography is also common .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy(phenyl)acetyl group can interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzoate moiety, in particular, can influence its solubility, reactivity, and interactions with biological targets .

Properties

CAS No.

765275-00-1

Molecular Formula

C23H19BrN2O5

Molecular Weight

483.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H19BrN2O5/c1-30-19-10-7-16(8-11-19)23(29)31-20-12-9-18(24)13-17(20)14-25-26-22(28)21(27)15-5-3-2-4-6-15/h2-14,21,27H,1H3,(H,26,28)/b25-14+

InChI Key

YRWAOWYTNHWYDL-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(C3=CC=CC=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(C3=CC=CC=C3)O

Origin of Product

United States

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